molecular formula C12H15NS B060377 Benzothiazole, 2-(1,1-dimethylethyl)-7-methyl-(9CI) CAS No. 178999-25-2

Benzothiazole, 2-(1,1-dimethylethyl)-7-methyl-(9CI)

Cat. No.: B060377
CAS No.: 178999-25-2
M. Wt: 205.32 g/mol
InChI Key: XHYYWHILMDOMFI-UHFFFAOYSA-N
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Description

2-tert-Butyl-7-methylbenzothiazole is a chemical compound belonging to the benzothiazole family, characterized by a benzene ring fused with a thiazole ring. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-7-methylbenzothiazole can be achieved through several synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production of 2-tert-Butyl-7-methylbenzothiazole often involves large-scale synthesis using eco-friendly and cost-effective methods. One-pot multicomponent reactions and green chemistry principles are commonly employed to minimize waste and reduce environmental impact .

Mechanism of Action

The mechanism of action of 2-tert-Butyl-7-methylbenzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-7-methylbenzothiazole is unique due to its tert-butyl group, which imparts specific steric and electronic properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it distinct from other benzothiazole derivatives .

Properties

CAS No.

178999-25-2

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

2-tert-butyl-7-methyl-1,3-benzothiazole

InChI

InChI=1S/C12H15NS/c1-8-6-5-7-9-10(8)14-11(13-9)12(2,3)4/h5-7H,1-4H3

InChI Key

XHYYWHILMDOMFI-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)N=C(S2)C(C)(C)C

Canonical SMILES

CC1=C2C(=CC=C1)N=C(S2)C(C)(C)C

Synonyms

Benzothiazole, 2-(1,1-dimethylethyl)-7-methyl- (9CI)

Origin of Product

United States

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